Product packaging for L-Cysteine, L-gamma-glutamyl-, bimol. (2->2')-disulfide(Cat. No.:CAS No. 23052-19-9)

L-Cysteine, L-gamma-glutamyl-, bimol. (2->2')-disulfide

Cat. No.: B1614944
CAS No.: 23052-19-9
M. Wt: 498.5 g/mol
InChI Key: GOZJYXJJQVGDOJ-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gamma-Glu-Cys Disulfide is the oxidized dimeric form of gamma-glutamylcysteine (γ-Glu-Cys), the direct metabolic precursor and essential intermediate in the biosynthesis of glutathione (GSH) . This dipeptide features a unique gamma (γ)-amide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine, a structure that confers stability against degradation by standard peptidases . Within the framework of the γ-glutamyl cycle, this disulfide serves as a critical component of the cellular redox system. Its primary research value lies in the study of cellular antioxidant defense mechanisms, thiol-disulfide exchange dynamics, and the regulation of glutathione homeostasis . Scientists employ gamma-Glu-Cys Disulfide to investigate the biochemical pathways responsive to oxidative stress, such as the cystine-glutamate exchange via the xCT transporter . Furthermore, emerging research highlights the role of various γ-glutamyl peptides as allosteric modulators of the Calcium-Sensing Receptor (CaSR), suggesting that this compound could be a valuable tool for probing novel extracellular signaling pathways in the nervous system and other tissues . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N4O10S2 B1614944 L-Cysteine, L-gamma-glutamyl-, bimol. (2->2')-disulfide CAS No. 23052-19-9

Properties

CAS No.

23052-19-9

Molecular Formula

C16H26N4O10S2

Molecular Weight

498.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1

InChI Key

GOZJYXJJQVGDOJ-XKNYDFJKSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N

Synonyms

is-gamma-glutamylcystine
gamma-Glu-Cys disulfide

Origin of Product

United States

Biosynthesis and Formation Pathways of Gamma Glutamylcysteine and Its Disulfide Derivatives

Enzymatic Synthesis of the Gamma-Glutamylcysteine (B196262) Precursor

The initial and rate-limiting step in the biosynthesis of glutathione (B108866) is the creation of the dipeptide gamma-glutamylcysteine (γ-GC). wikipedia.orgarborassays.comnih.gov This process is catalyzed by the enzyme gamma-glutamylcysteine ligase (GCL), also known as gamma-glutamylcysteine synthetase (γ-GCS). wikipedia.orgarp1.com

Substrate Specificity and Kinetic Parameters of Gamma-Glutamylcysteine Ligase Isoforms

In animals, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM), which are encoded by separate genes. wikipedia.orgresearchgate.net The GCLC subunit, with a molecular weight of approximately 73 kDa, contains all the substrate and cofactor binding sites and is solely responsible for the catalytic activity. wikipedia.orgnih.gov The GCLM subunit (~31 kDa) has no enzymatic activity on its own but significantly enhances the catalytic efficiency of GCLC when they form the holoenzyme. wikipedia.orgebi.ac.uk

The association of GCLM with GCLC alters the enzyme's kinetic properties. ebi.ac.ukresearchgate.net The modifier subunit lowers the Michaelis constant (K_m) for glutamate (B1630785) and ATP, meaning it increases the enzyme's affinity for these substrates. nih.govresearchgate.netnih.gov It also increases the maximal reaction velocity (V_max) and the catalytic rate constant (k_cat). nih.govnih.govnih.gov For instance, studies with recombinant mouse GCL showed that GCLM decreased the K_m for ATP by approximately six-fold and increased the k_cat for γ-GC synthesis by 4.4-fold. nih.gov In contrast, studies on houseflies have shown that the affinity for substrates deteriorates with age, suggesting age-related changes in enzyme structure or regulation. nih.gov

Table 1: Kinetic Parameters of Gamma-Glutamylcysteine Ligase (GCL) Isoforms This table presents a compilation of kinetic data for GCL, comparing the catalytic subunit alone (GCLC) with the holoenzyme (GCL Holoenzyme) and showing age-related changes in houseflies. The data is interactive and can be sorted by clicking on the column headers.

Enzyme Source/FormSubstrateK_m Valuek_cat (s⁻¹)Reference
Recombinant Mouse GCLCATP0.81 mM2.5 nih.gov
Recombinant Mouse GCL HoloenzymeATP0.13 mM11.0 nih.gov
Housefly (Young, 4-day-old)L-Glutamate0.6 mM- nih.gov
Housefly (Old, 19-day-old)L-Glutamate5.5 mM- nih.gov
Housefly (Young, 4-day-old)L-Cysteine0.3 mM- nih.gov
Housefly (Old, 19-day-old)L-Cysteine4.6 mM- nih.gov
Housefly (Young, 4-day-old)ATP1.2 mM- nih.gov
Housefly (Old, 19-day-old)ATP2.9 mM- nih.gov

Genetic and Allosteric Regulation of Gamma-Glutamylcysteine Ligase Activity

The activity of GCL is tightly controlled through multiple mechanisms to maintain cellular homeostasis. nih.gov Genetically, the expression of both the GCLC and GCLM subunit genes can be upregulated in response to various stressors, including oxidants, heavy metals, and phenolic antioxidants, as part of the cellular antioxidant defense system. wikipedia.orgebi.ac.uk

Allosterically, GCL is subject to feedback inhibition by its ultimate downstream product, glutathione (GSH), which competes with glutamate for binding to the catalytic site. wikipedia.orgarborassays.com The modifier subunit (GCLM) increases the enzyme's sensitivity to this inhibition. nih.govresearchgate.net In some species, such as Drosophila, GCL activity is also regulated by pyridine (B92270) nucleotides; NADPH can increase maximal GCL activity, while NADP⁺ can suppress it. nih.govnih.gov Furthermore, GCL activity can be regulated by reversible phosphorylation. nih.gov Studies have shown that preincubation with MgATP under phosphorylating conditions can lead to significant inhibition of GCL, suggesting that the enzyme exists in vivo as a mixture of phosphorylated (less active) and dephosphorylated (more active) forms. nih.govnih.gov

Table 2: Regulators of Gamma-Glutamylcysteine Ligase (GCL) Activity This table summarizes the key molecular regulators of GCL activity and their observed effects based on scientific research. The table is interactive.

RegulatorType of RegulationEffect on GCL ActivityReference
Glutathione (GSH)Allosteric Feedback InhibitionInhibition (competes with glutamate) wikipedia.orgarborassays.comnih.gov
Oxidative StressorsGeneticUpregulation of GCL gene expression wikipedia.orgebi.ac.uk
NADPHAllostericActivation (increases V_max) nih.govnih.gov
NADP⁺AllostericSuppression nih.gov
Protein PhosphorylationPost-translational ModificationInhibition nih.govnih.gov

Alternative Biosynthetic Routes to Gamma-Glutamylcysteine in Prokaryotes

While the GCL-catalyzed reaction (via the GshA enzyme) is the highly conserved pathway for γ-GC synthesis, some prokaryotes have demonstrated alternative routes. nih.gov In Escherichia coli mutants lacking the gshA gene, suppressor mutations in the proB and proA genes, which are part of the proline biosynthetic pathway, can restore the ability to form γ-GC. nih.gov Biochemical studies revealed that specific amino acid substitutions in the ProB enzyme reduce its K_m for L-glutamate and relieve feedback inhibition by proline. nih.gov Concurrently, mutations in the ProA enzyme enable the highly specific condensation of the γ-glutamyl phosphate (B84403) intermediate (produced by the mutated ProB) with cysteine to form γ-glutamylcysteine. nih.gov This dipeptide is then converted to glutathione by the GshB enzyme, demonstrating a novel compensatory pathway for γ-GC synthesis. nih.gov

Oxidative Formation of Gamma-Glutamylcysteine Disulfide

The thiol group of the cysteine residue in γ-GC is susceptible to oxidation, leading to the formation of a disulfide bond. This can result in the creation of gamma-glutamylcysteine disulfide (γ-GC-SS-γ-GC) or mixed disulfides with other thiol-containing molecules, such as proteins. mdpi.com

Non-Enzymatic Oxidation by Reactive Oxygen Species and Other Oxidants

The formation of gamma-glutamylcysteine disulfide, the oxidized dimer of γ-glutamylcysteine (γ-Glu-Cys), can occur through non-enzymatic pathways, primarily driven by the interaction of the thiol group of the cysteine residue with various oxidants. This process is a fundamental aspect of cellular redox chemistry, where γ-Glu-Cys, much like glutathione (GSH), acts as a sacrificial antioxidant to neutralize potentially damaging reactive oxygen species (ROS).

Under conditions of oxidative stress, there is an increased production of ROS, which can overwhelm the cell's enzymatic antioxidant defenses. These highly reactive molecules can directly oxidize susceptible functional groups, with protein and non-protein thiols being prominent targets. nih.govmdpi.com The thiol group (-SH) of the cysteine moiety within γ-Glu-Cys is readily oxidized. The initial step often involves the abstraction of a hydrogen atom from the thiol, forming a highly reactive thiyl radical (γ-Glu-Cys-S•). Two of these thiyl radicals can then combine to form a stable disulfide bond (-S-S-), resulting in the creation of gamma-Glu-Cys disulfide [(γ-Glu-Cys)₂].

Alternatively, the thiol can react with an oxidant to form a sulfenic acid intermediate (γ-Glu-Cys-SOH). nih.gov This intermediate is also reactive and can either be further oxidized to irreversible sulfinic (SO₂H) and sulfonic (SO₃H) acids or react with another thiol molecule to form the disulfide. nih.gov This non-enzymatic oxidation is a key mechanism by which γ-Glu-Cys exerts a protective effect against cellular damage.

Detailed research has demonstrated the capacity of γ-Glu-Cys to directly scavenge ROS. Studies have shown that γ-Glu-Cys is efficient at detoxifying hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂·⁻). nih.govresearchgate.net For instance, in vitro experiments have shown that γ-Glu-Cys can dispose of H₂O₂ in a dose-dependent manner, a process that necessitates its own oxidation. researchgate.net This reactivity underscores its role as a significant non-enzymatic antioxidant. Pretreatment of cultured neurons and astrocytes with γ-Glu-Cys has been shown to protect against oxidative injury induced by H₂O₂. nih.gov This protection is correlated with a decrease in lipid peroxidation and an increase in the ratio of reduced to oxidized glutathione, indicating a restoration of the cellular redox balance facilitated by the antioxidant action of γ-Glu-Cys. nih.gov

The direct interaction with oxidants highlights a critical pathway for the formation of its disulfide derivative. While enzymatic reactions involving peroxidases can also utilize γ-Glu-Cys, its direct, non-enzymatic reaction with ROS represents a fundamental line of defense against oxidative damage. nih.govresearchgate.net

Research Findings on γ-Glu-Cys and Oxidant Detoxification

The following table summarizes key research findings that illustrate the non-enzymatic role of γ-Glu-Cys in mitigating oxidative stress, a process that inherently involves its oxidation to gamma-Glu-Cys disulfide.

Study FocusModel SystemOxidantKey FindingsReference(s)
H₂O₂ Disposal In vitro chemical assayHydrogen Peroxide (H₂O₂)γ-Glu-Cys dose-dependently disposed of H₂O₂, demonstrating direct antioxidant activity. The effect required the presence of GPx1 for maximum efficiency but highlighted the substrate potential of γ-Glu-Cys for oxidation. researchgate.net
Superoxide Detoxification MitoGCL-expressing cellsRotenone (induces O₂·⁻)Endogenously synthesized mitochondrial γ-Glu-Cys efficiently detoxified superoxide anion (O₂·⁻), demonstrating its role in mitigating mitochondrial ROS. researchgate.net
Protection Against Oxidative Injury Primary astrocyte and neuron culturesHydrogen Peroxide (H₂O₂)Pretreatment with γ-Glu-Cys increased cell viability, increased the ratio of reduced to oxidized glutathione, and decreased lipid peroxidation (isoprostane formation). nih.gov
Neuroprotection Primary neuronsVarious neurotoxic paradigmsEndogenously synthesized γ-Glu-Cys provided full protection against apoptotic death induced by neurotoxic insults, which are often mediated by oxidative stress. researchgate.net

Metabolic Transformations and Enzymatic Interconversions of Gamma Glutamylcysteine Disulfide

Enzymatic Reduction of Gamma-Glutamylcysteine (B196262) Disulfide

The reduction of the disulfide bond in gamma-Glu-cys disulfide is a critical step for regenerating its functional sulfhydryl group, making it available for further metabolic roles. This process is catalyzed by specific reductase enzymes.

Role of Glutathione (B108866) Reductase and Related Enzymes in Disulfide Reduction

Glutathione reductase (GR), a flavoprotein also known as glutathione-disulfide reductase (GSR), is central to maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to two molecules of the reduced form, glutathione (GSH). wikipedia.org While GSSG is its primary substrate, research has established that glutathione reductase can also effectively act on other disulfide molecules. Notably, the mixed disulfide formed between glutathione and gamma-glutamylcysteine has been identified as a good substrate for this enzyme. nih.govpnas.org This activity highlights a broader role for GR in cellular thiol metabolism beyond the simple recycling of GSSG.

The reduction reaction catalyzed by GR utilizes NADPH as an electron donor to regenerate the critical sulfhydryl group, which is essential for resisting oxidative stress. wikipedia.org In addition to GR, other cellular systems contribute to disulfide reduction. Glutaredoxins (Grx) are small thiol-disulfide oxidoreductases that, in conjunction with GSH, reduce disulfide bonds in various proteins and small molecules. nih.gov Furthermore, under specific genetic conditions, other enzymes can be co-opted for this function. For instance, in Escherichia coli mutants lacking both glutathione reductase and glutathione biosynthesis, a mutated form of the peroxiredoxin AhpC acquires disulfide reductase activity, enabling it to generate reduced γ-glutamylcysteine (γ-GC). pnas.org

Specificity of Bis-Gamma-Glutamyl Cystine Reductase in Select Organisms

In the domain of Archaea, particularly in halophilic (salt-loving) organisms, a distinct and highly specific enzyme governs the reduction of gamma-Glu-cys disulfide. This enzyme, bis-gamma-glutamylcystine reductase (GCR), was first identified and purified from Halobacterium salinarum (formerly Halobacterium halobium). nih.govnih.govrhea-db.org In these organisms, γ-glutamylcysteine, not glutathione, is the principal low-molecular-weight thiol, underscoring the physiological importance of GCR. nih.gov

GCR is an NADPH-specific, dimeric flavoprotein that efficiently catalyzes the reduction of bis-γ-glutamylcystine to two molecules of γ-glutamylcysteine. nih.gov The identification of the gene encoding GCR corrected a previous misannotation in the Halobacterium sp. NRC-1 genome, where it was mistaken for mercuric reductase. nih.gov Subsequent functional assays confirmed its potent GCR activity and lack of mercuric reductase function. nih.gov The presence of GCR homologs in the genomes of most, but not all, sequenced halobacteria points to its specialized and crucial role in the unique thiol-based redox systems of these extremophiles. nih.gov

Enzymes in γ-Glu-Cys Disulfide Reduction
EnzymeAbbreviationPrimary Substrate(s)Organism/SystemKey Function
Glutathione ReductaseGR/GSRGlutathione Disulfide (GSSG), Mixed Disulfides (e.g., GSH-γ-Glu-Cys)Most organismsMaintains cellular redox balance by regenerating GSH. wikipedia.org
Bis-γ-glutamylcystine ReductaseGCRBis-γ-glutamylcystineHalobacteriaReduces the primary thiol disulfide in these organisms. nih.govnih.gov
GlutaredoxinGrxProtein Disulfides, Mixed DisulfidesMost organismsCatalyzes thiol-disulfide exchange reactions. nih.gov

Catabolism of Gamma-Glutamylcysteine and its Disulfide Form

The breakdown of gamma-glutamylcysteine and its disulfide variant is primarily an extracellular process mediated by the enzyme gamma-glutamyl transpeptidase, which initiates the recovery of its constituent amino acids.

Gamma-Glutamyl Transpeptidase (GGT)-Mediated Hydrolysis and Transpeptidation

Gamma-glutamyl transpeptidase (GGT) is an enzyme bound to the outer surface of the plasma membrane of certain cells, particularly those in the kidney and liver. nih.govresearchgate.net It is uniquely capable of cleaving the unusual gamma-glutamyl bond that characterizes glutathione and related molecules like γ-glutamylcysteine. nih.govoup.comarborassays.com GGT's action is essential for the catabolism of these extracellular compounds. nih.gov

GGT performs two principal types of reactions:

Hydrolysis: In the presence of water, GGT cleaves the gamma-glutamyl bond, releasing free glutamate (B1630785) and the remaining part of the molecule (e.g., cysteine from γ-glutamylcysteine). nih.govspandidos-publications.com

Transpeptidation: Alternatively, GGT can transfer the gamma-glutamyl moiety to an acceptor, typically an amino acid or a dipeptide, creating a new γ-glutamyl-peptide. mdpi.commdpi.com

The physiological relevance of γ-glutamylcysteine as a substrate for GGT is demonstrated in studies where GGT deficiency or inhibition leads to the urinary excretion of large amounts of γ-glutamylcysteine, confirming its role in the enzyme's metabolic pathway. nih.govpnas.org

Degradation Products and Their Metabolic Fates

The catabolism initiated by GGT yields valuable amino acid precursors that can be reabsorbed and utilized by cells.

Degradation Products: When GGT acts on bis-γ-glutamylcystine, the products are glutamate and cystine (the oxidized, disulfide form of cysteine). nih.gov If the substrate is a mixed disulfide with another thiol, the products will vary accordingly. For instance, the breakdown of extracellular glutathione (γ-Glu-Cys-Gly) first yields glutamate and the dipeptide cysteinylglycine. mdpi.comresearchgate.netresearchgate.net This dipeptide is then further cleaved by cell-surface dipeptidases into cysteine and glycine (B1666218). mdpi.comresearchgate.net

Metabolic Fates: The amino acids released by this extracellular degradation—glutamate, cysteine/cystine, and glycine—are subsequently transported into the cell via specific membrane transporters. nih.gov Once inside, their primary fate is to serve as building blocks for the de novo synthesis of intracellular glutathione. researchgate.netoup.com This entire process, from extracellular breakdown to intracellular resynthesis, constitutes the "gamma-glutamyl cycle". researchgate.netoup.com This cycle is vital for maintaining glutathione homeostasis and is a key mechanism for delivering cysteine, the rate-limiting amino acid for glutathione synthesis, to various tissues. nih.gov

Participation in Subsequent Biosynthetic Pathways

The product of the reduction of gamma-Glu-cys disulfide, γ-glutamylcysteine (γ-GC), is not merely a breakdown product but a direct and crucial precursor for one of the most important antioxidant molecules in the cell: glutathione.

The biosynthesis of glutathione (GSH) is a two-step, ATP-dependent process occurring in the cytosol: nih.gov

γ-Glutamylcysteine Synthesis: The first and rate-limiting step is catalyzed by the enzyme γ-glutamylcysteine ligase (GCL). GCL forms a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, producing γ-GC. arborassays.comresearchgate.netnih.gov

Glutathione Synthesis: The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to the C-terminal end of γ-GC, completing the synthesis of the tripeptide γ-Glu-Cys-Gly, or glutathione. nih.govresearchgate.net

By providing γ-GC, the reduction of gamma-Glu-cys disulfide directly fuels the final step of GSH synthesis. This allows the cell to bypass the first, energetically expensive, and tightly regulated step catalyzed by GCL. nih.gov This pathway is particularly relevant for salvaging γ-glutamylcysteine moieties from extracellular sources, as demonstrated by studies in which administration of γ-glutamylcyst(e)ine leads to a significant increase in kidney glutathione levels, indicating its direct transport and utilization. nih.gov

Metabolic Fates and Pathways of γ-Glu-Cys Disulfide
ProcessKey Enzyme(s)Product(s)Subsequent Metabolic Role
Enzymatic ReductionGCR, GRγ-Glutamylcysteine (γ-GC)Direct precursor for Glutathione Synthesis. nih.govnih.gov
Extracellular CatabolismGGT, DipeptidasesGlutamate, Cysteine, GlycineTransported into cells for resynthesis of Glutathione. nih.govresearchgate.net
Biosynthesis ParticipationGlutathione Synthetase (GS)Glutathione (GSH)Major cellular antioxidant and redox regulator. nih.gov

Role of Gamma-Glutamylcysteine as a Substrate for Glutathione Synthetase Activity

The synthesis of the ubiquitous antioxidant glutathione (GSH) is a conserved two-step enzymatic process. The first, and often rate-limiting, step is the formation of the dipeptide γ-glutamylcysteine (γ-Glu-Cys) from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). nih.govmdpi.com The subsequent and final step in GSH biosynthesis is catalyzed by the enzyme glutathione synthetase (GS), which ligates a glycine molecule to the C-terminal end of γ-Glu-Cys in an ATP-dependent reaction. molbiolcell.orgnih.govtaylorandfrancis.com

The direct and specific substrate for glutathione synthetase is the reduced monomeric form of the dipeptide, γ-glutamylcysteine. molbiolcell.orgnih.gov Research has shown that the oxidized form, γ-glutamylcysteine disulfide, is not a direct substrate for GS. In studies with mice depleted of glutathione, cells were unable to significantly utilize γ-glutamylcysteine disulfide for GSH synthesis. nih.gov However, these cells readily used the reduced γ-glutamylcysteine monomer, indicating a strict substrate requirement for the reduced thiol group. nih.gov

This suggests a metabolic pathway where γ-glutamylcysteine disulfide, if present, must first be reduced to its constituent monomers before it can be incorporated into GSH. nih.gov This reductive cleavage can be accomplished through transhydrogenation with an existing pool of reduced glutathione or via enzymes such as glutathione reductase, which is known to act on various disulfide compounds. nih.govpnas.org

The efficiency of glutathione synthetase can be influenced by various factors, including environmental stressors. For instance, studies on wheat exposed to the herbicide isoproturon (B30282) have demonstrated significant alterations in the kinetic parameters of GS, indicating a direct impact on the GSH synthesis pathway.

Table 1: Effect of Isoproturon on the Kinetic Parameters of Glutathione Synthetase (GS) and γ-Glutamylcysteine Synthetase (γ-GCS) in Wheat Shoots. nih.gov

EnzymeTreatmentVmax (nmol/min/mg protein)Km (mM)
γ-GCS Control2.841.83
Isoproturon1.952.56
GS Control4.212.11
Isoproturon3.123.24

Integration into Phytochelatin (B1628973) Biosynthesis Pathways in Plants

In plants, algae, and some fungi, the γ-Glu-Cys unit is also the fundamental repeating block for the synthesis of phytochelatins (PCs). PCs are a family of peptides essential for detoxifying heavy metals and metalloids. bsmiab.orgnih.gov They have the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. pnas.orgacs.org

The biosynthesis of phytochelatins is not a direct polymerization of γ-Glu-Cys or its disulfide. Instead, the pathway utilizes reduced glutathione (GSH) as both the donor and initial acceptor of the γ-Glu-Cys group. nih.govmdpi.com The reaction is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase. pnas.orgmdpi.com

The process is initiated by the binding of a metal ion (like Cd²⁺), which activates PCS. The enzyme then cleaves the C-terminal glycine from a "donor" GSH molecule, forming a transient γ-Glu-Cys-enzyme intermediate. pnas.org This activated γ-Glu-Cys unit is subsequently transferred to an "acceptor" GSH molecule, resulting in the formation of PC₂ ((γ-Glu-Cys)₂-Gly). This process can be repeated, with the newly formed PC acting as the acceptor, to elongate the chain and produce higher-order phytochelatins like PC₃ and PC₄.

Therefore, γ-glutamylcysteine disulfide is not directly integrated into phytochelatins. For its constituent parts to be used in PC synthesis, the disulfide must first be reduced to γ-Glu-Cys monomers. These monomers would then need to be ligated with glycine by glutathione synthetase to form GSH, the actual substrate for phytochelatin synthase. molbiolcell.orgnih.govtaylorandfrancis.com The entire pathway underscores that the reduced thiol forms of γ-Glu-Cys and GSH are the biologically active substrates for these critical enzymatic transformations.

Table 2: Structure of Common Phytochelatins.

Phytochelatin'n' ValueChemical Structure
PC₂ 2(γ-Glu-Cys)₂-Gly
PC₃ 3(γ-Glu-Cys)₃-Gly
PC₄ 4(γ-Glu-Cys)₄-Gly

Biological Functions and Physiological Significance of Gamma Glutamylcysteine Disulfide in Diverse Organisms

Contributions to Cellular Redox Homeostasis

The dipeptide γ-glutamylcysteine (γ-Glu-Cys), the direct precursor to the ubiquitous antioxidant glutathione (B108866) (GSH), and its oxidized disulfide form, play a significant role in maintaining cellular redox balance. This is achieved through their intrinsic antioxidant capabilities, participation in enzymatic detoxification pathways, and influence on the redox potentials of various cellular compartments.

Antioxidant Capacities and Protection Against Oxidative Stress

Research has demonstrated that γ-Glu-Cys can effectively substitute for GSH in protecting cells against oxidative challenges. molbiolcell.org In the yeast Saccharomyces cerevisiae, cells lacking the enzyme to convert γ-Glu-Cys to GSH were found to accumulate the dipeptide and showed no increased sensitivity to oxidative stress induced by various agents, indicating that γ-Glu-Cys itself can function as a potent antioxidant. molbiolcell.org

Detailed studies in mammalian cells further elucidate these protective effects. In a model using human astrocytes exposed to amyloid-β40 oligomers, a known inducer of oxidative stress, treatment with γ-Glu-Cys led to significant amelioration of oxidative damage. frontiersin.org The dipeptide was shown to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). frontiersin.orgmedchemexpress.com This enhancement of the cellular antioxidant defense system resulted in a significant rise in the total antioxidant capacity (TAC) and an increase in GSH levels, while concurrently reducing the GSSG/GSH ratio, a key indicator of diminished oxidative stress. frontiersin.orgmedchemexpress.com

Table 1: Antioxidant Effects of γ-Glutamylcysteine (GGC) in Aβ₄₀-Treated Human Astrocytes

ParameterEffect of GGC Co-treatmentSignificance
Superoxide Dismutase (SOD) ActivityIncreasedEnhances dismutation of superoxide radicals. frontiersin.org
Glutathione Peroxidase (GPx) ActivityIncreasedImproves detoxification of peroxides. frontiersin.org
Total Antioxidant Capacity (TAC)IncreasedBoosts overall cellular antioxidant status. frontiersin.org
GSH LevelsIncreasedReplenishes the primary cellular antioxidant. frontiersin.org
GSSG/GSH RatioDecreasedIndicates a shift towards a more reduced cellular environment. frontiersin.org

Direct Electron Donation to Peroxidases by Gamma-Glutamylcysteine (B196262)

A primary function of low-molecular-weight thiols in antioxidant defense is to serve as electron donors for peroxidases, which catalyze the reduction of harmful peroxides. mdpi.com While GSH is the canonical cofactor for the glutathione peroxidase (GPX) family, research shows that γ-Glu-Cys can also directly fulfill this role. researchgate.netresearchgate.net In vitro experiments and studies in cellular models have confirmed that γ-Glu-Cys is as efficient as GSH in donating an electron for the detoxification of hydrogen peroxide by glutathione peroxidase-1 (GPX1). researchgate.netencyclopedia.pub The structural preservation of the essential cysteinyl-sulfhydryl and glutamyl-carboxylic groups in γ-Glu-Cys allows it to interact effectively with the GPX1 active site. researchgate.net

This direct function is particularly relevant in specific physiological contexts. In most tissues, the enzyme glutathione synthetase rapidly converts γ-Glu-Cys to GSH. encyclopedia.pub However, in certain organs, such as the kidney, which can contain significantly higher concentrations of γ-Glu-Cys than GSH, the use of γ-Glu-Cys as a direct substrate for GPX1 may be a more prominent pathway for peroxide reduction. encyclopedia.pub

Modulation of Redox Potentials in Specific Cellular Compartments

Eukaryotic cells maintain distinct redox environments within their various compartments, a phenomenon known as redox compartmentalization, which is crucial for optimizing diverse cellular functions. researchgate.netmdpi.com The redox potential (E_h) of these compartments is largely determined by the ratio of reduced to oxidized forms of major thiol/disulfide couples, primarily the GSH/GSSG pair. pnas.orgmdpi.com The cytoplasm and mitochondria are typically highly reducing, whereas the endoplasmic reticulum and extracellular space are more oxidizing, which facilitates processes like protein disulfide bond formation. researchgate.netmdpi.com

The γ-Glu-Cys and its disulfide form (bis-γ-glutamylcystine) also contribute to these redox potentials. While cysteine is the most abundant low-molecular-weight thiol in plasma, it exists predominantly in oxidized disulfide forms. researchgate.netnih.gov Mass spectrometry analysis of human plasma has quantified the concentrations of various thiols and their disulfides, including γ-Glu-Cys and its mixed disulfide with cysteine. nih.gov

Table 2: Plasma Concentrations of Cysteine and Related Disulfides in Healthy Donors

CompoundConcentration (μM)Reference
Total Cysteine Species~250 nih.gov
Reduced Cysteine (Cys)<5 (~2% of total) nih.gov
Protein-Bound Cysteine Disulfide145 ± 18 nih.gov
γ-Glu-Cys-ss-Cys (Mixed Disulfide)Quantified nih.gov

Furthermore, some organisms have evolved to use the γ-Glu-Cys couple as their primary thiol redox buffer. Certain halophilic archaea, for instance, accumulate millimolar concentrations of γ-Glu-Cys instead of GSH. nih.gov These organisms express a specific NADPH-dependent bis-γ-glutamylcystine reductase, an enzyme analogous to glutathione reductase, to reduce the disulfide form back to its reduced thiol state, thereby maintaining a highly reducing cytosolic environment. nih.gov This demonstrates a direct and essential role for the γ-Glu-Cys/disulfide couple in modulating cellular redox potential.

Involvement in Intercellular and Intracellular Signaling Pathways

Beyond their roles in bulk antioxidant defense, γ-glutamyl peptides, including γ-Glu-Cys and its disulfide, participate in the nuanced control of cellular signaling.

Role of Gamma-Glutamyl Peptides in Redox-Dependent Signaling

Redox signaling pathways translate changes in the cellular redox environment into specific physiological responses. researchgate.net A major mechanism in this process is the reversible post-translational modification of cysteine residues in target proteins, which can alter protein function, activity, or localization. mdpi.com One of the most important of these modifications is S-glutathionylation, the formation of a mixed disulfide between a protein cysteine and GSH. nih.govmdpi.com This process protects critical thiols from irreversible overoxidation and is a key event in translating oxidative stimuli into cellular responses. mdpi.comnih.gov

Interaction with Calcium-Sensing Receptors and Downstream Effects

Recent findings have identified a novel signaling role for γ-glutamyl peptides in the extracellular space. nih.gov Research has shown that γ-glutamyl peptides, including the oxidized glutathione disulfide (GSSG) and mixed disulfides of GSH, can act as allosteric modulators of the G-protein-coupled calcium-sensing receptor (CaSR). encyclopedia.pubmdpi.com The CaSR is expressed systemically and plays a vital role in maintaining extracellular calcium ion homeostasis. mdpi.com

The ability of these peptides to bind to and modulate CaSR function suggests they can act as a class of intercellular signaling molecules. nih.gov This interaction provides a mechanism through which the extracellular redox state, reflected by the concentration of various γ-glutamyl peptides and their disulfides, can be translated into downstream intracellular signaling cascades initiated by the CaSR. encyclopedia.pubnih.gov This represents a direct link between extracellular thiol metabolism and cellular signaling pathways.

Functional Roles in Microbial Metabolism and Adaptation

The transport and accumulation of gamma-glutamylcysteine and its disulfide form are crucial for microbial survival and function. Studies in mice have shown that the administration of gamma-glutamylcysteine disulfide leads to a notable increase in kidney glutathione levels. nih.gov This suggests a pathway where gamma-glutamylcystine, formed through a transpeptidation reaction between glutathione and cystine, is transported and subsequently reduced. This reduction likely occurs via transhydrogenation with glutathione, yielding cysteine and gamma-glutamylcysteine. The latter is then directly utilized for glutathione synthesis. nih.gov This highlights the existence of a transport system for gamma-glutamyl amino acids and presents an alternative route for glutathione synthesis. nih.gov

Furthermore, research on organisms with gamma-glutamyl transpeptidase deficiency reveals the excretion of significant amounts of glutathione, gamma-glutamylcysteine, and cysteine in their urine, primarily in disulfide forms. nih.gov This indicates that gamma-glutamyl transpeptidase is metabolically linked to the transport and/or metabolism of these compounds. nih.gov It also suggests that gamma-glutamylcysteine can be formed as an extracellular metabolite of glutathione, in addition to its established role as an intracellular precursor. nih.gov

In organisms deficient in glutathione synthetase (GS), the enzyme responsible for the final step of glutathione (GSH) synthesis, a significant accumulation of gamma-glutamylcysteine (γ-GC) is observed. This phenomenon has been documented in various organisms, from bacteria to humans. nih.govresearchgate.net

Fibroblasts from patients with GS deficiency exhibit low levels of GSH but accumulate substantial amounts of γ-GC. nih.govpsu.edu The combined levels of GSH and γ-GC in these deficient cells are comparable to the GSH levels in healthy control cells, suggesting a coordinated regulatory mechanism. It's proposed that both compounds may act as feedback inhibitors of gamma-glutamylcysteine synthetase (γ-GCS), the enzyme for the first step in GSH synthesis. nih.gov

Similarly, in the yeast Saccharomyces cerevisiae, a deletion of the GSH2 gene, which encodes for glutathione synthetase, leads to the absence of GSH and a corresponding accumulation of γ-GC. researchgate.netmolbiolcell.org These mutant strains, despite lacking GSH, show unimpaired mitochondrial function and resistance to certain types of oxidative stress. researchgate.netmolbiolcell.org This suggests that the accumulated γ-GC can functionally substitute for GSH in some antioxidant roles. molbiolcell.org

In Escherichia coli mutants lacking gshA, the gene for γ-GCS, suppressor mutations in the proline biosynthesis pathway (proB and proA) have been shown to enable the formation of γ-GC. nih.gov This alternative pathway involves the interception of a proline precursor by thiol-containing amino acids. nih.gov This finding suggests that the proline biosynthesis pathway may have a secondary role in γ-GC formation in some prokaryotes. nih.gov

The accumulation of γ-GC in GS-deficient organisms appears to be a compensatory mechanism to mitigate the detrimental effects of GSH depletion. nih.govresearchgate.net

Table 1: Accumulation of γ-Glutamylcysteine in Glutathione Synthetase Deficient Organisms

Organism/Cell TypeGenetic ModificationKey FindingsReference
Human FibroblastsGlutathione Synthetase DeficiencyLow GSH levels, significant accumulation of γ-GC. Combined levels of GSH and γ-GC similar to control GSH levels. nih.govpsu.edu
Saccharomyces cerevisiaeDeletion of GSH2 geneLacks GSH, accumulates γ-GC. Retains resistance to certain oxidative stressors. researchgate.netmolbiolcell.org
Escherichia coliDeletion of gshA gene (suppressor mutants)Mutations in proline biosynthesis genes (proB, proA) lead to γ-GC formation. nih.gov

Gamma-glutamylcysteine (γ-GC) plays a significant role in protecting various microbes against a range of environmental stresses, particularly oxidative and acid stress. researchgate.netasm.orgasm.org

In the pathogenic bacterium Mycobacterium tuberculosis, which does not synthesize glutathione, γ-GC has been implicated in the detoxification of reactive oxygen and nitrogen species. researchgate.net Mutants deficient in the major thiols mycothiol (B1677580) (MSH) or ergothioneine (B1671048) (ERG) show elevated levels of γ-GC. researchgate.net An ERG-deficient mutant that accumulates γ-GC was found to be more resistant to oxidative and nitrosative stress than a mutant deficient in both ERG and γ-GC. researchgate.net

Similarly, in the plant pathogenic fungus Fusarium graminearum, the accumulation of γ-GC can restore oxidative stress sensitivity caused by glutathione deficiency. asm.org This suggests that γ-GC itself can function as an antioxidant, likely by scavenging reactive oxygen species (ROS) directly. asm.org

In the gram-positive bacterium Lactococcus lactis, glutathione has been shown to protect against acid stress. asm.org While this study focused on glutathione, the underlying principle of thiol-based stress protection is relevant. The ability of cells to either import or synthesize glutathione improved their survival under both long-term mild acid challenge and short-term severe acid challenge. asm.org Given that γ-GC is the immediate precursor to glutathione and possesses a reactive thiol group, it is plausible that it contributes to this acid stress resistance.

The yeast Saccharomyces cerevisiae provides further evidence for the antioxidant capabilities of γ-GC. Mutants lacking glutathione synthetase accumulate γ-GC and are not sensitive to oxidative stress induced by hydrogen peroxide or other oxidants. molbiolcell.orgmdpi.com This indicates that γ-GC can effectively substitute for glutathione in protecting the cell against oxidative damage. molbiolcell.org

Table 2: Role of γ-Glutamylcysteine in Microbial Stress Resistance

MicroorganismType of StressRole of γ-GlutamylcysteineReference
Mycobacterium tuberculosisOxidative and Nitrosative StressDetoxifies reactive oxygen and nitrogen species. Accumulation confers resistance. researchgate.net
Fusarium graminearumOxidative StressFunctions as an antioxidant, restoring resistance in glutathione-deficient mutants. asm.org
Saccharomyces cerevisiaeOxidative StressAccumulation in glutathione synthetase mutants provides protection against various oxidants. molbiolcell.orgmdpi.com

Significance in Plant Biochemistry and Environmental Stress Tolerance

Gamma-glutamylcysteine is a fundamental building block in the synthesis of phytochelatins (PCs), a class of heavy-metal-binding peptides crucial for detoxification in plants. researchgate.netbsmiab.orgcabidigitallibrary.org Phytochelatins are synthesized from glutathione (GSH), and their general structure is (γ-Glu-Cys)n-Gly, where 'n' can range from 2 to 11. cabidigitallibrary.org The synthesis is catalyzed by the enzyme phytochelatin (B1628973) synthase (PCS), which transfers the γ-glutamylcysteine dipeptide moiety from a donor GSH molecule to an acceptor GSH molecule or a growing PC chain. researchgate.net

The activation of PCS is dependent on the presence of heavy metal ions such as cadmium (Cd), silver (Ag), lead (Pb), zinc (Zn), copper (Cu), and mercury (Hg). cabidigitallibrary.org Exposure to these metals induces the synthesis of phytochelatins, which then chelate the metal ions, effectively sequestering them and preventing them from causing cellular damage. bsmiab.orgnih.gov These metal-PC complexes are then transported into the vacuole for storage. cabidigitallibrary.org

The synthesis of γ-glutamylcysteine itself is the first committed step in the biosynthesis of both glutathione and, consequently, phytochelatins. nih.gov This step is catalyzed by γ-glutamylcysteine synthetase (γ-ECS). In the heavy metal accumulator plant Brassica juncea, exposure to copper leads to a significant increase in γ-ECS mRNA levels, which is correlated with an increase in both GSH and phytochelatin levels. nih.gov This highlights the regulatory importance of γ-GC synthesis in the plant's response to heavy metal stress.

Furthermore, studies involving transgenic Arabidopsis thaliana have demonstrated that shoot-specific expression of γ-ECS can lead to the long-distance transport of thiol-peptides, including γ-GC and GSH, to the roots. nih.gov This enhanced supply of precursors in the roots leads to increased phytochelatin synthesis and confers tolerance to heavy metals like mercury and arsenic. nih.gov

The levels of gamma-glutamylcysteine and related thiol compounds undergo dynamic changes during the critical phases of seed germination and early seedling development, reflecting their importance in redox regulation and the mobilization of resources.

De novo synthesis of GSH is particularly important for radicle protrusion and early seedling growth. researchgate.net This inherently requires the synthesis of γ-GC. Studies on wheat have shown that changes in the GSH/GSSG ratio in both the endosperm and the seedling affect the production and accumulation of hydrogen peroxide, which acts as a signaling molecule in development. researchgate.net

In various crop species like pea, cucumber, and wheat, the transition from seed to seedling is marked by significant shifts in the profiles of polar metabolites, including amino acids that are precursors for γ-GC. mdpi.com For example, in growing wheat seedlings, a decrease in glutamine and glutamic acid concentrations coincides with the accumulation of other nitrogen-containing compounds, indicating active amino acid metabolism to support growth. mdpi.com

Exposure to heavy metals during germination can also influence γ-GC levels. For instance, the application of exogenous GSH can specifically promote mercury tolerance during seed germination and seedling growth in plants like Arabidopsis thaliana. frontiersin.org Conversely, inhibiting GSH biosynthesis with buthionine sulfoximine, which targets γ-glutamylcysteine synthetase, severely retards germination and seedling growth in the presence of mercury. frontiersin.org This underscores the critical role of the γ-GC synthesis pathway in establishing stress tolerance from the earliest stages of the plant life cycle.

Role in Sulfur Metabolism and Transport in Plants

Gamma-glutamylcysteine (γ-Glu-Cys) is a pivotal intermediate in the sulfur metabolism of plants, primarily serving as the direct precursor to the tripeptide glutathione (GSH). nih.govnih.gov The synthesis of γ-Glu-Cys from the amino acids L-cysteine and L-glutamate is the committed and often rate-limiting step in the biosynthesis of glutathione. nih.gov This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), and takes place in both the cytosol and plastids. nih.govnih.gov

While the direct disulfide of the dipeptide, gamma-glutamylcysteine disulfide, is not widely reported as a major functional molecule, the γ-Glu-Cys moiety is fundamental to the structure of glutathione. It is the subsequent oxidation of glutathione that forms glutathione disulfide (GSSG), a molecule with profound significance in sulfur metabolism, redox signaling, and transport. oup.comresearchgate.net Therefore, the role of the γ-Glu-Cys unit is intrinsically linked to the synthesis, transport, and oxidation of glutathione.

Function in Sulfur Metabolism

Plants assimilate inorganic sulfate (B86663) into the amino acid cysteine, which is the primary entry point of reduced sulfur into organic compounds. nih.gov Cysteine then serves as the sulfur donor for the synthesis of essential molecules like methionine and glutathione. oup.com The conversion of cysteine into the more stable and abundant glutathione, via the formation of γ-Glu-Cys, is a critical metabolic step. Glutathione acts as the primary form of non-protein sulfur storage and is a key regulator of sulfur assimilation. oup.combsmiab.org

Research has shown that glutathione levels, which are dependent on the initial synthesis of γ-Glu-Cys, act as a systemic signal of the plant's sulfur status. nih.gov High concentrations of glutathione, transported from the shoot to the roots via the phloem, can repress the expression of genes involved in sulfate uptake and assimilation, thus creating a feedback loop that regulates sulfur homeostasis. nih.govnih.gov Conversely, O-acetylserine, a precursor to cysteine, acts as a positive regulator, while thiols like cysteine and glutathione act as negative signals for the genetic regulation of sulfur metabolism. nih.gov

Involvement in Sulfur Transport

The transport of reduced sulfur throughout the plant is essential for growth and development, particularly for delivering sulfur to sink tissues like fruits, seeds, and young leaves. Glutathione, containing the core γ-Glu-Cys structure, is a major molecule for the long-distance transport of reduced sulfur through both the xylem and phloem. researchgate.netnih.govoup.com

The transport of glutathione is a complex process involving multiple transport systems across different cellular compartments. These transporters exhibit specificity for the reduced form (GSH), the oxidized disulfide form (GSSG), and glutathione conjugates (GS-conjugates). The transport of GSSG is particularly important for sequestering the oxidized form away from the cytosol, for instance into the vacuole, to maintain a highly reduced cellular environment necessary for normal metabolic function. mdpi.compnas.org Several families of transporters have been identified that facilitate the movement of these molecules.

Table 1: Examples of Glutathione Transporters in Plants

TransporterOrganismCellular LocationSubstrate(s)Reference
OsGT1Rice (Oryza sativa)Plasma MembraneGSH, GSSG, GS-conjugates nih.gov
AtMRP1 / AtMRP2Arabidopsis thalianaTonoplast (Vacuolar Membrane)GSSG, GS-conjugates (not GSH) oup.compnas.org
AtOPT6Arabidopsis thalianaVascular Tissue (Phloem)GSH (implicated in long-distance transport) oup.com
UnnamedBroad Bean (Vicia faba)Plasma MembraneGSSG and GS-conjugates (preferred over GSH) nih.gov
CLT TransportersArabidopsis thalianaChloroplast Inner Envelopeγ-glutamylcysteine, GSH mdpi.com

Detailed studies in broad bean (Vicia faba) protoplasts have provided insights into the kinetics of glutathione transport. These studies revealed that the plasma membrane possesses a specific transport system that preferentially takes up GSSG and GS-conjugates over GSH. nih.gov This system is characterized by distinct kinetic properties for the uptake of the reduced and oxidized forms.

Table 2: Kinetic Parameters of Glutathione Uptake in Broad Bean Protoplasts

CompoundKinetic PhaseApparent KmReference
GSH (Reduced Glutathione)Single Saturable Phase0.4 mM nih.gov
GSSG (Glutathione Disulfide)High-Affinity Phase7 µM nih.gov
Low-Affinity Phase3.7 mM

Analytical Methodologies for the Quantification and Characterization of Gamma Glutamylcysteine Disulfide

Chromatographic Separation Techniques for Thiols and Disulfides

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of low-molecular-weight thiols and their corresponding disulfides. The separation is typically achieved using reverse-phase columns. A significant challenge in the analysis of compounds like γ-Glu-Cys disulfide is their susceptibility to oxidation during sample preparation and analysis. mdpi.comsemanticscholar.org To prevent artificial oxidation, sample preparation often includes acidification of the extraction solution and the use of chelating agents to remove metal ions that can catalyze oxidation. mdpi.com

Due to the lack of a strong chromophore in γ-Glu-Cys disulfide, direct detection by UV-Vis is often not sensitive enough. Therefore, pre-column or post-column derivatization strategies are commonly employed to enhance detection. mst.edunih.gov A fluorescent tag is attached to the thiol groups, allowing for highly sensitive fluorescence detection. For the analysis of the disulfide form, a reduction step is first required to generate free thiol groups, which are then derivatized.

Common derivatization agents include:

Monobromobimane (MBB): This reagent reacts with thiols to form highly fluorescent derivatives. An automated HPLC method using MBB has been developed for the determination of both reduced and oxidized forms of γ-glutamylcysteine. mdpi.comsemanticscholar.org

N-(1-pyrenyl)maleimide (NPM): NPM reacts with free sulfhydryl groups to create stable and highly fluorescent derivatives that can be separated by reverse-phase HPLC. mst.edu This method allows for the quantification of various biological thiols, including γ-glutamylcysteine, with detection limits in the femtomole range. mst.eduuni-regensburg.de

ortho-phthalaldehyde (OPT): Used in post-column derivatization, OPT reacts with thiols at a high pH to yield a fluorescent product, offering considerable selectivity and sensitivity. nih.gov

The following table summarizes typical parameters used in HPLC methods for thiol and disulfide analysis.

ParameterDescriptionExample Application
Stationary Phase C18 reverse-phase columnSeparation of thiol-MBB adducts mdpi.com
Mobile Phase Gradient of aqueous buffer (e.g., acetic acid) and organic solvent (e.g., methanol (B129727) or acetonitrile)Elution of various biological thiols mst.edu
Derivatization Pre-column with Monobromobimane (MBB)Quantification of reduced and oxidized γ-glutamylcysteine mdpi.com
Detection Fluorescence DetectorExcitation at 392 nm and emission at 480 nm for MBB adducts mdpi.com
Quantification Based on peak area compared to standardsDetermination of γ-GC content in plant tissues mdpi.comsemanticscholar.org

This table is interactive. Users can sort and filter the data.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. These characteristics make UPLC particularly well-suited for comprehensive metabolomics studies, where a large number of metabolites, including γ-Glu-Cys disulfide, are analyzed simultaneously. nih.gov

In the context of "thiol redox metabolome" analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS). nih.gov This combination allows for the effective separation and sensitive detection of a wide range of thiol-containing compounds and their oxidized forms. The enhanced separation power of UPLC is crucial for resolving isomeric and isobaric compounds that may be present in complex biological extracts, ensuring more accurate identification and quantification. Hydrophilic interaction liquid chromatography (HILIC) is another UHPLC-based approach that can be used for the separation of polar metabolites like those in the glutathione (B108866) biosynthesis pathway. uni-regensburg.de

Mass Spectrometry-Based Detection and Quantification Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides high specificity and sensitivity for the detection and quantification of compounds like γ-Glu-Cys disulfide.

Electrospray ionization (ESI) is a soft ionization technique that is ideal for the analysis of polar and thermally labile molecules, including peptides and their derivatives. In ESI-MS, the analyte in solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged gaseous ions of the analyte, such as the protonated molecule [M+H]⁺, are formed and directed into the mass analyzer. uni-regensburg.de

ESI-MS has been successfully applied to the analysis of related disulfides like glutathione disulfide (GSSG), demonstrating its utility for γ-Glu-Cys disulfide. nih.gov The technique provides an accurate mass measurement, which is a key parameter for compound identification. The mass spectrum for the reduced form, γ-Glu-Cys, shows a clear precursor ion at m/z 251.07014 for [M+H]⁺, confirming the applicability of ESI for this class of compounds. massbank.eu

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of γ-Glu-Cys disulfide) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov The fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification. nih.govresearchgate.net Analysis of disulfide-linked peptides by MS/MS reveals characteristic fragmentation patterns, including cleavage products of the S-S and C-S bonds. nih.gov

For quantitative studies, targeted MS/MS approaches like multiple-reaction monitoring (MRM) are employed. researchgate.net In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest. This method is highly selective and sensitive, allowing for the accurate quantification of γ-Glu-Cys disulfide even at low concentrations in complex biological matrices. researchgate.net

The following table provides hypothetical, yet representative, MS/MS transitions that could be used for the targeted analysis of γ-Glu-Cys disulfide.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
γ-Glu-Cys Disulfide499.11370.08[M+H]⁺
γ-Glu-Cys Disulfide499.11251.07[M+H]⁺
γ-Glu-Cys (reduced)251.07122.04[M+H]⁺
γ-Glu-Cys (reduced)251.0784.04[M+H]⁺

This table is interactive. Users can sort and filter the data.

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool, but its application to peptides like γ-Glu-Cys disulfide is limited by their low volatility and polar nature. sigmaaldrich.com To overcome this, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

Research has shown that γ-glutamyl peptides, including γ-Glu-Cys, undergo an intramolecular conversion to pyroglutamate (B8496135) (pGlu) during derivatization with acidified methanol (2 M HCl/CH₃OH). nih.govnih.govresearchgate.net The resulting methyl ester can be further derivatized with an acylating agent, such as pentafluoropropionic (PFP) anhydride, to produce a derivative that is amenable to GC-MS analysis. nih.govnih.gov

The quantification of the resulting pGlu derivative can be performed using electron-capture negative-ion chemical ionization (ECNICI) mode, which provides high sensitivity. nih.gov By using stable isotope-labeled internal standards, this method allows for the specific and quantitative analysis of γ-glutamyl peptides. For instance, selected-ion monitoring (SIM) of the mass-to-charge ions m/z 269 for the unlabeled pGlu derivative and m/z 272 for a deuterium-labeled internal standard can be used for accurate quantification. nih.govnih.gov This derivatization strategy, although altering the original molecule, provides a highly specific method for quantifying compounds with the characteristic γ-glutamyl moiety. nih.gov

Electrochemical and Spectroscopic Detection Methods

The quantification and characterization of gamma-glutamylcysteine (B196262) disulfide (γ-Glu-Cys disulfide) and related thiol-disulfide species are crucial for understanding their roles in biological systems. Electrochemical and spectroscopic methods offer high sensitivity and selectivity for this purpose, often coupled with separation techniques like high-performance liquid chromatography (HPLC).

Electrochemical Detection

Electrochemical detection (ED), particularly when paired with HPLC, is a powerful technique for the direct measurement of electrochemically active compounds like γ-Glu-Cys and its disulfide. The method is based on the principle of applying a specific potential to a working electrode and measuring the resulting current as the analyte elutes from the HPLC column and undergoes oxidation or reduction.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) allows for the direct detection of γ-glutamylcysteine (γ-Glu-Cys), the reduced form of the disulfide. nih.gov The sensitivity of this assay is typically sufficient to measure enzymatic activity, such as that of glutamate-cysteine ligase (GCL), in cultured cells. nih.govresearchgate.net For the detection of the disulfide form, a dual-electrode system or a post-column reduction step can be employed. Alternatively, different potentials can be set to selectively detect different compounds. For instance, in the analysis of related thiols, optimized detection potentials were selected, such as 680 mV for cysteine and reduced glutathione (GSH), and 780 mV for glutathione disulfide (GSSG). researchgate.net This approach provides a basis for the selective quantification of γ-Glu-Cys disulfide. The primary advantages of electrochemical detection include its high sensitivity, reliability, and cost-effectiveness. nih.gov

Spectroscopic Detection

Spectroscopic methods, including spectrophotometry and mass spectrometry, are widely used for the analysis of γ-Glu-Cys disulfide.

Spectrophotometric Assays: These methods often involve chemical reactions that produce a chromophore. A common approach for quantifying total thiol content relies on the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent. nih.gov DTNB reacts with thiol groups to produce 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. acs.org To measure γ-Glu-Cys disulfide, a sample would first be treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert the disulfide back to its thiol form (γ-Glu-Cys). researchgate.net The total amount of the resulting thiol is then quantified using DTNB. The concentration of the disulfide is determined by subtracting the amount of free thiol measured in a non-reduced sample.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a benchmark for the quantification of small biological molecules due to its superior selectivity, precision, and sensitivity. researchgate.net This method separates compounds chromatographically before they are ionized and detected based on their mass-to-charge ratio (m/z). Specific precursor and product ion transitions can be monitored (a technique known as Multiple Reaction Monitoring or MRM), which provides excellent specificity and minimizes interference from other molecules in complex biological samples. researchgate.net LC-MS/MS methods have been successfully developed for the simultaneous measurement of glutathione, its disulfide (GSSG), cysteine, and other related compounds, with detection limits in the picomole to femtomole range. nih.govresearchgate.net Though less susceptible to the signal drift that can affect electrochemical detectors over time, careful sample preparation is critical to prevent the artificial oxidation of thiols during analysis, which could inaccurately inflate the measured disulfide levels. researchgate.netnih.gov

The table below compares the performance characteristics of HPLC-ED and LC-MS/MS for the analysis of related glutathione species, which are analogous to γ-Glu-Cys and its disulfide.

FeatureHPLC-EDLC-MS/MS
Principle Measures current from redox reactionMeasures mass-to-charge ratio of ionized analyte
Selectivity Good; based on retention time and potentialExcellent; based on retention time and specific mass transitions
Sensitivity High (femtomole levels)Very High (femtomole to attomole levels)
Linear Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitude
Precision (CV%) < 10%< 10%
Key Advantage Cost-effective and direct detectionHigh specificity and accuracy
Potential Issue Electrode fouling, potential for interferenceMatrix effects, higher instrument cost

This table is generated based on data for analogous compounds like GSH and GSSG and represents typical performance. researchgate.netresearchgate.net

Future Research Directions for Gamma Glutamylcysteine Disulfide Metabolism and Function

Elucidation of Novel Enzymatic Pathways Specific to Gamma-Glutamylcysteine (B196262) Disulfide Synthesis and Degradation

The enzymatic machinery responsible for the synthesis and degradation of gamma-Glu-Cys disulfide is currently unknown. While it is plausible that this disulfide can be formed through non-enzymatic oxidation of γ-glutamylcysteine, the existence of specific enzymes that catalyze its formation or breakdown would suggest a regulated biological role.

Future research should aim to:

Identify and characterize potential synthases: Investigate whether known oxidoreductases or novel enzymes are capable of specifically catalyzing the formation of the disulfide bridge between two molecules of γ-glutamylcysteine.

Discover specific reductases: Determine if enzymes analogous to glutathione (B108866) reductase, which reduces GSSG to GSH, exist for gamma-Glu-Cys disulfide. This would be crucial for understanding its potential role in redox homeostasis.

Explore alternative degradation pathways: Beyond reduction, it is important to investigate other potential metabolic fates of gamma-Glu-Cys disulfide, such as hydrolysis or further modification by other cellular enzymes.

Comprehensive Investigation of Gamma-Glutamylcysteine Disulfide Signaling Mechanisms and Downstream Effectors

The well-established role of the GSH/GSSG ratio in redox signaling raises the question of whether gamma-Glu-Cys disulfide could also function as a signaling molecule. A shift in the cellular pool of this disulfide could potentially modulate the activity of specific proteins and signaling pathways.

Key research questions to address include:

Interaction with signaling proteins: Investigate whether gamma-Glu-Cys disulfide can directly interact with and modify the function of proteins involved in signal transduction, such as kinases, phosphatases, and transcription factors.

Identification of downstream effectors: Employ proteomic and metabolomic approaches to identify the specific cellular components that are affected by changes in the concentration of gamma-Glu-Cys disulfide. This could reveal novel regulatory networks.

Development of Advanced Analytical Techniques for In Vivo Tracking of Gamma-Glutamylcysteine Disulfide Dynamics

A major hurdle in understanding the biological relevance of gamma-Glu-Cys disulfide is the lack of specific and sensitive methods for its detection and quantification in living systems. The development of such tools is a prerequisite for studying its dynamics and function.

Future technological advancements should focus on:

Specific fluorescent probes: Design and synthesize fluorescent probes that exhibit high selectivity for gamma-Glu-Cys disulfide over other cellular thiols and disulfides, enabling real-time imaging in live cells.

Advanced mass spectrometry methods: Develop highly sensitive and specific mass spectrometry-based techniques for the accurate quantification of gamma-Glu-Cys disulfide in complex biological samples.

Genetically encoded sensors: Engineer genetically encoded biosensors that can be expressed in specific cellular compartments to monitor the dynamic changes in gamma-Glu-Cys disulfide concentrations in response to various stimuli.

The following table summarizes potential analytical techniques that could be adapted and developed for the specific detection of gamma-Glu-Cys disulfide:

Analytical TechniquePotential Application for gamma-Glu-Cys DisulfideKey Developmental Needs
High-Performance Liquid Chromatography (HPLC) Separation and quantification from biological extracts.Development of specific derivatization agents and highly selective columns.
Mass Spectrometry (MS) Accurate mass determination and structural confirmation.Optimization of fragmentation patterns for unambiguous identification and quantification.
Capillary Electrophoresis (CE) Separation based on charge and size.Methods for improved sensitivity and resolution from other small thiols/disulfides.
Fluorescence Spectroscopy Real-time in vivo imaging and quantification.Creation of novel fluorescent probes with high specificity and photostability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and interaction studies.Increased sensitivity for detection at physiological concentrations.

Exploration of Gamma-Glutamylcysteine Disulfide Roles in Understudied Biological Systems and Extreme Environments

The physiological roles of gamma-Glu-Cys disulfide may be more pronounced in specific biological contexts that have not been extensively studied in relation to glutathione metabolism.

Areas for future exploration include:

Microorganisms from extreme environments: Investigate the presence and potential roles of gamma-Glu-Cys disulfide in extremophiles, where unique metabolic pathways and stress response mechanisms may exist.

Specialized cell types and tissues: Examine specific cell types or tissues with high rates of oxidative stress or unique metabolic profiles for the presence and function of this disulfide.

Comparative metabolomics: Conduct broad metabolomic screens across a diverse range of organisms to identify species where gamma-Glu-Cys disulfide may be a more prominent metabolite.

Structural Biology Insights into Enzymes Interacting with Gamma-Glutamylcysteine Disulfide

Should enzymes that specifically interact with gamma-Glu-Cys disulfide be identified, understanding their three-dimensional structures will be crucial for elucidating their mechanisms of action and for the potential design of specific inhibitors or activators.

Future structural biology studies should aim to:

Crystallize and determine the structures of interacting enzymes: Obtain high-resolution crystal structures of any identified synthases, reductases, or other interacting proteins in complex with gamma-Glu-Cys disulfide.

Analyze the substrate-binding pocket: Characterize the specific amino acid residues involved in the recognition and binding of gamma-Glu-Cys disulfide, providing insights into substrate specificity.

Compare with related enzymes: Compare the structures of these novel enzymes with known oxidoreductases, such as glutathione reductase, to understand the evolutionary and functional relationships.

Q & A

Q. What are the established methods for synthesizing gamma-Glu-Cys disulfide, and how can purity be optimized?

Gamma-Glu-Cys disulfide is typically synthesized via oxidation of the corresponding thiols. Symmetrical disulfides can be prepared using protocols like iodine-mediated oxidation under controlled pH conditions (e.g., aqueous acetic acid) to minimize side reactions . Purification often involves reversed-phase chromatography or size-exclusion methods to isolate the disulfide from unreacted monomers and byproducts. Analytical techniques like LC-MS under non-reducing conditions are critical for verifying purity .

Q. What analytical techniques are recommended for detecting and quantifying gamma-Glu-Cys disulfide in biological matrices?

Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the gold standard, enabling precise identification of disulfide bonds via peptide mapping . For quantification in plasma, pre-treatment with reducing agents (e.g., potassium borohydride) is essential to recover oxidized forms, followed by derivatization and LC-UV/MS analysis . Electrochemical methods, such as voltammetric pH titrations, can also probe redox behavior in complex systems .

Q. How do experimental conditions influence the stability of gamma-Glu-Cys disulfide during storage and analysis?

Stability is highly pH-dependent: acidic conditions favor disulfide formation, while alkaline environments promote reduction. Temperature control (4°C or lower) and inert atmospheres (e.g., nitrogen) minimize oxidation. Antioxidants like EDTA or ascorbic acid are often added to biological samples to preserve disulfide integrity during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data for gamma-Glu-Cys disulfide?

Discrepancies often arise from variations in experimental design, such as pH, temperature, or presence of metal ions. A systematic approach involves reproducing studies under standardized conditions (e.g., buffered solutions at pH 7.4) and cross-validating results using orthogonal methods (e.g., LC-MS vs. voltammetry) . Meta-analyses of published datasets can identify confounding variables, such as competing thiols in biological matrices .

Q. What advanced strategies are used to characterize disulfide bond connectivity in gamma-Glu-Cys-containing peptides?

Partial reduction alkylation combined with LC-MS/MS is effective. Enzymatic digestion (e.g., trypsin) under non-reducing conditions generates disulfide-linked peptides, which are then partially reduced with tris(2-carboxyethyl)phosphane (TCEP) and alkylated. Comparative analysis of reduced and non-reduced digests maps disulfide bonds . Software tools like Mascot Disulfide Search enhance data interpretation by matching theoretical and observed fragmentation patterns .

Q. What electrochemical methods are suitable for studying gamma-Glu-Cys disulfide’s interactions with metal ions?

Cyclic voltammetry and multivariate curve resolution (MCR) analysis are powerful for probing metal-binding kinetics. For example, Cd(II) binding to glutathione disulfide (GSSG) induces pH-dependent shifts in reduction potentials, which can be modeled using sigmoid functions to extract binding constants . Similar approaches apply to gamma-Glu-Cys disulfide for studying its role in metal homeostasis or detoxification.

Q. How can computational modeling improve the design of gamma-Glu-Cys disulfide derivatives with enhanced bioactivity?

Molecular dynamics (MD) simulations predict conformational stability and interaction hotspots. Density functional theory (DFT) calculations optimize redox potentials by modifying substituents on the glutamyl or cysteinyl residues. These models guide experimental synthesis, as seen in studies of glycosyl disulfide analogs .

Q. What challenges arise in determining the molecular weight of gamma-Glu-Cys disulfide-containing proteins, and how are they addressed?

Disulfide bonds add mass (~2 Da per bond) and complicate mass spectrometry (MS) interpretation. Non-reducing MALDI-TOF MS preserves disulfide linkages, while software tools like Protein Deconvolution account for bond contributions. Post-translational modifications (PTMs) require parallel reducing/non-reducing MS runs for accurate mass assignment .

Methodological Considerations

  • Experimental Design : Include controls for auto-oxidation (e.g., thiol-blocking agents) and validate assays with synthetic standards .
  • Data Interpretation : Use chemometric tools (e.g., MCR) to deconvolute overlapping signals in electrochemical or spectroscopic datasets .
  • Ethical Compliance : For biological studies, ensure GDPR compliance when handling human-derived samples (e.g., plasma) .

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